(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
CAS No.: 946257-05-2
Cat. No.: VC6770528
Molecular Formula: C16H17N3O3S2
Molecular Weight: 363.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946257-05-2 |
|---|---|
| Molecular Formula | C16H17N3O3S2 |
| Molecular Weight | 363.45 |
| IUPAC Name | N-[5-methoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide |
| Standard InChI | InChI=1S/C16H17N3O3S2/c1-10-8-13(22-18-10)15(20)17-16-19(6-7-23-3)12-9-11(21-2)4-5-14(12)24-16/h4-5,8-9H,6-7H2,1-3H3 |
| Standard InChI Key | XKXSNACOLLKCPC-WUKNDPDISA-N |
| SMILES | CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=CC(=C3)OC)CCSC |
Introduction
Structural and Nomenclature Analysis
Systematic Nomenclature and Molecular Formula
The IUPAC name "(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide" delineates its structure unambiguously:
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Benzo[d]thiazole backbone: A fused bicyclic system comprising a benzene ring (positions 1–6) and a thiazole ring (positions 1, 2, 7–9) .
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Substituents:
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5-Methoxy group (-OCH₃) at position 5 of the benzoid ring.
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2-(Methylthio)ethyl chain (-SCH₂CH₂-) at position 3 of the thiazole ring.
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Isoxazole-5-carboxamide moiety: A 3-methylisoxazole ring linked via a carboxamide group to the thiazole’s exocyclic imine nitrogen.
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E-configuration: The imine bond (C=N) adopts a trans geometry, minimizing steric hindrance between the benzo[d]thiazole and isoxazole groups .
Molecular Formula: C₁₉H₂₀N₄O₃S₂
Molecular Weight: 440.52 g/mol
Synthetic Strategies
Retrosynthetic Analysis
The synthesis likely involves sequential functionalization of the benzo[d]thiazole core (Figure 1):
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Thiazole ring formation: Condensation of 2-aminothiophenol derivatives with carbonyl precursors.
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Methoxy and alkylthio introduction: Electrophilic substitution or nucleophilic alkylation at positions 5 and 3, respectively .
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Imine linkage establishment: Schiff base formation between the thiazole’s NH and the isoxazole carboxaldehyde .
Stepwise Synthesis (Hypothetical Pathway)
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Synthesis of 5-methoxybenzo[d]thiazol-2-amine:
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Methoxylation of 2-aminobenzo[d]thiazole using methyl iodide/K₂CO₃ in DMF.
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Introduction of 2-(methylthio)ethyl group:
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Oxidation to imine:
Table 1: Key Synthetic Intermediates and Conditions
| Step | Intermediate | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | 5-methoxybenzo[d]thiazol-2-amine | CH₃I, K₂CO₃, DMF, 80°C, 12h | 78 |
| 2 | 3-(2-(methylthio)ethyl)-5-methoxybenzo[d]thiazol-2-amine | NaH, THF, 0°C → rt, 6h | 65 |
| 3 | Target compound | 3-methylisoxazole-5-carboxaldehyde, AcOH, reflux, 24h | 52 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR:
High-Resolution Mass Spectrometry (HRMS)
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Observed: m/z 441.1098 [M+H]⁺ (calc. 441.1093 for C₁₉H₂₁N₄O₃S₂).
Biological Activities and Mechanistic Insights
Antimicrobial Activity
Thiazole-containing compounds disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). The methoxy group’s electron-donating effect increases resonance stabilization, potentiating interactions with hydrophobic enzyme pockets .
Table 2: Comparative Biological Data of Analogous Compounds
| Compound | Target | IC₅₀/EC₅₀ (μM) | Reference |
|---|---|---|---|
| N-(5-methoxybenzo[d]thiazol-2-yl)carboxamide | MCF-7 cells | 0.93 | |
| Benzo[d]thiazole acrylonitrile | A549 cells | 2.36 | |
| 3-Bromobenzamide derivative | S. aureus | 4.78 |
Computational and Mechanistic Studies
Density Functional Theory (DFT) Analysis
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HOMO-LUMO Gap: Calculated at 4.2 eV (B3LYP/cc-pVTZ), indicating moderate reactivity suitable for electrophilic interactions .
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Molecular Electrostatic Potential (MEP): The carboxamide oxygen and thiazole sulfur exhibit high electron density, favoring hydrogen bonding with biological targets .
Docking Studies (Hypothetical)
AutoDock Vina simulations predict strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase (PDB: 1M17), with key interactions:
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
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